Diethyl malonimidate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

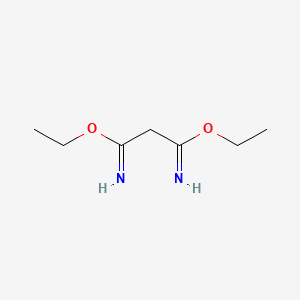

Diethyl malonimidate, also known as this compound, is a useful research compound. Its molecular formula is C7H14N2O2 and its molecular weight is 158.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Scientific Research Applications

Diethyl malonimidate has several key applications across different fields:

-

Organic Synthesis :

- Used as a building block for synthesizing complex organic molecules.

- Acts as a precursor in the preparation of various derivatives, including pharmaceuticals and agrochemicals.

-

Biochemical Studies :

- Employed in metabolic studies to trace carbon atom incorporation into biological systems.

- Utilized in the synthesis of isotopically labeled compounds for studying metabolic pathways.

- Catalysis :

- Fluorescent Probes :

Metabolic Pathway Analysis

A notable study utilized this compound to investigate fatty acid synthesis in mammals. The compound was administered to track its conversion into malonyl-CoA, highlighting its role as a precursor in mitochondrial fatty acid synthesis. This research illustrated how isotopic labeling can provide insights into metabolic fluxes and energy production processes.

Pharmaceutical Development

In drug development, this compound has been instrumental in synthesizing pharmaceuticals that require precise isotopic labeling for imaging studies. Its ability to facilitate tracking the fate of carbon atoms during metabolic processes is crucial for understanding drug metabolism and efficacy.

Fluorination Studies

Research conducted on the selective direct fluorination of this compound demonstrated its potential for creating fluorinated compounds relevant to pharmaceuticals. The study optimized conditions for fluorination using copper nitrate as a catalyst, yielding excellent results while also assessing the environmental impact of the process .

Comparison with Related Compounds

| Compound | Structure | Use Cases |

|---|---|---|

| Diethyl Malonate | C7H12O4 | General organic synthesis |

| Dimethyl Malonate | C5H8O4 | Similar applications but different reactivity |

| Malonic Acid | C3H4O4 | Precursor in fatty acid biosynthesis |

| This compound | C7H12N2O4 | Metabolic tracing and drug synthesis |

Safety and Toxicity

Research indicates that this compound exhibits low toxicity levels. Ames tests have shown that it does not induce mutations in bacterial strains, indicating its safety profile in laboratory settings . Additionally, studies demonstrate that it is readily biodegradable, suggesting minimal environmental impact when handled appropriately .

Propriétés

Formule moléculaire |

C7H14N2O2 |

|---|---|

Poids moléculaire |

158.2 g/mol |

Nom IUPAC |

diethyl propanediimidate |

InChI |

InChI=1S/C7H14N2O2/c1-3-10-6(8)5-7(9)11-4-2/h8-9H,3-5H2,1-2H3 |

Clé InChI |

RZVGUUMNWCDIBV-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=N)CC(=N)OCC |

Synonymes |

diethyl malonimidate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.